Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD

Overview

Description

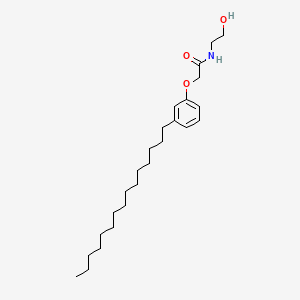

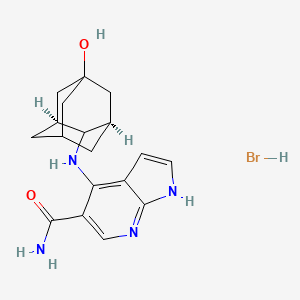

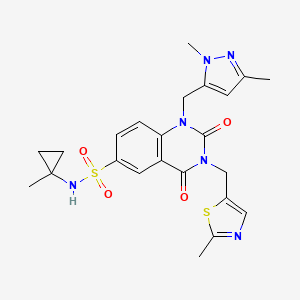

Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD, also known as Mal-PEG2-AZD, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Structure Analysis

The molecular formula of this compound is C26H32N4O8 . The molecular weight is 528.55 . The specific details about the molecular structure are not available from the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a solid, white to off-white color . It has a molecular weight of 528.55 and a molecular formula of C26H32N4O8 . It is soluble in DMSO at a concentration of 100 mg/mL .Scientific Research Applications

Functionalization and Applications in Biomedicine:

Functionalization of Poly(Amido)-Based Dendrons :

- Research by Ornelas, Broichhagen, and Weck (2010) investigated the functionalization of poly(amido)-based dendrons using ethylene glycol chains (PEG). They developed a copper-free strain-promoted alkyne azide cycloaddition (SPAAC) strategy, which is significant for dendrimer functionalization and biomaterial applications due to mild and metal-free reaction conditions (Ornelas, Broichhagen, & Weck, 2010).

Amphiphilic Conetwork Gels for Biomedical Applications :

- Nutan et al. (2017) described the synthesis of amphiphilic conetwork (APCN) gels of poly(caprolactone) (PCL) and poly(β-amino esters) or poly(amido amine) with controlled composition and degradation. These gels are useful for controlled release and tissue engineering applications (Nutan, Chandel, Bhalani, & Jewrajka, 2017).

Mechanistic Studies in Chemistry:

- Amidation of Quinoline N-Oxide :

- Liu et al. (2016) conducted a computational study on the amidation of quinoline N-oxide, offering insights into the mechanisms of amido insertion intermediates and their stability, which can be relevant for understanding reactions involving similar amido compounds (Liu, Sheng, Sun, Huang, & Chen, 2016).

Drug Delivery and Therapeutics:

siRNA Polyplexes Based on PEGylated Poly(amido amine)s :

- Vader et al. (2011) synthesized a new PEGylated polymer based on biodegradable poly(amido amine)s for siRNA delivery. This research is crucial for RNA interference-based therapeutics, highlighting the role of PEGylation in improving delivery efficiency and reducing toxicity (Vader, van der Aa, Engbersen, Storm, & Schiffelers, 2011).

Amphiphilic Hyperbranched Poly(amido amine)s for Controlled Drug Delivery :

- Cheng et al. (2015) developed amphiphilic hyperbranched poly(amido amine)s for controlled delivery of the anti-cancer drug doxorubicin. Their pH- and redox-responsive properties make them promising for targeted drug delivery applications (Cheng, Kumar, Zhang, & Liu, 2015).

Mechanism of Action

PF-05231023, also known as “Mal-amido-PEG2-C2-amido-Ph-C2-CO-AZD” or “DKL4ESK12F”, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21), a key hormonal regulator of glucose metabolism and energy balance .

Target of Action

PF-05231023 primarily targets the FGFR1c receptor and its cofactor β-klotho . These targets play a crucial role in glucose metabolism and energy balance .

Mode of Action

PF-05231023 interacts with its targets to signal through the FGFR1c receptor and its cofactor β-klotho . This interaction appears to have both central and peripheral effects . In the periphery, adipose tissue is believed to be the primary target tissue, with adiponectin-mediated downstream effects in the liver .

Biochemical Pathways

The affected pathways involve glucose metabolism and energy balance . The compound’s interaction with its targets leads to changes in these pathways, resulting in decreased body weight and improved glucose tolerance .

Pharmacokinetics

After intravenous administration, plasma PF-05231023 levels peak immediately, with mean terminal half-lives of 6.5-7.7 hours and 66.5-96.6 hours for intact C- and N-termini, respectively . The exposures of intact C-terminus increase proportionally with increasing dose, whereas N-terminus exposures appear to trend higher than dose-proportionally .

Result of Action

PF-05231023 has been shown to decrease body weight and improve glucose tolerance in rodents . In both humans and monkeys, PF-05231023 decreased body weight, improved the circulating lipid profile, and increased adiponectin levels .

Action Environment

The action of PF-05231023 can be influenced by environmental factors such as diet and exercise . For instance, in a study with type 2 diabetes mellitus subjects on stable metformin therapy and/or diet and exercise, PF-05231023 treatment resulted in a significant decrease in body weight .

properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O8/c31-21(9-13-29-24(34)7-8-25(29)35)27-12-16-38-18-17-37-15-11-22(32)28-20-4-1-19(2-5-20)3-6-23(33)30-14-10-26(30)36/h1-2,4-5,7-8H,3,6,9-18H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYWUPKGDHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1037589-69-7 | |

| Record name | 2,5-Dihydro-2,5-dioxo-N-(2-(2-(3-oxo-3-((4-(3-oxo-3-(2-oxo-1-azetidinyl)propyl)phenyl)amino)propoxy)ethoxy)ethyl)-1H-pyrrole-1-propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037589697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDRO-2,5-DIOXO-N-(2-(2-(3-OXO-3-((4-(3-OXO-3-(2-OXO-1-AZETIDINYL)PROPYL)PHENYL)AMINO)PROPOXY)ETHOXY)ETHYL)-1H-PYRROLE-1-PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL4ESK12F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)